1-(2-Fluorocyclohexyl)ethanone
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Overview
Description
1-(2-Fluorocyclohexyl)ethanone is an organic compound with the molecular formula C8H13FO It belongs to the family of cyclohexylketones and is characterized by the presence of a fluorine atom attached to the cyclohexyl ring
Preparation Methods
The synthesis of 1-(2-Fluorocyclohexyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorocyclohexanol with acetic acid in the presence of aluminum acetate as a catalyst . The reaction conditions typically include heating the mixture to facilitate the formation of the desired ketone.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve efficient production.
Chemical Reactions Analysis
1-(2-Fluorocyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
1-(2-Fluorocyclohexyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural properties may contribute to the design of new therapeutic agents.
Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Fluorocyclohexyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors The fluorine atom’s presence can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways
Comparison with Similar Compounds
1-(2-Fluorocyclohexyl)ethanone can be compared with other cyclohexylketones, such as:
Cyclohexyl methyl ketone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluorocyclohexanone: Similar in structure but differs in the position of the fluorine atom, leading to variations in reactivity and applications.
Cyclohexyl ethyl ketone:
Properties
IUPAC Name |
1-(2-fluorocyclohexyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c1-6(10)7-4-2-3-5-8(7)9/h7-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMMGRMEILCTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCC1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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